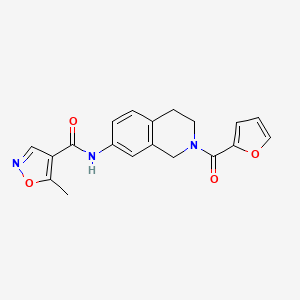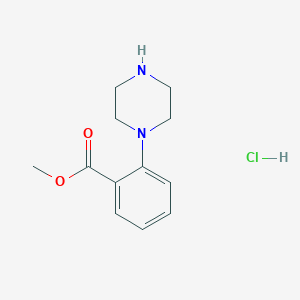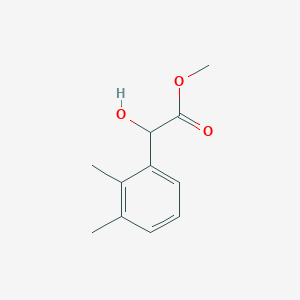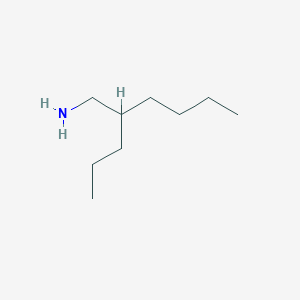
N-(2-(2-fluorophenyl)-2-methoxypropyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-fluorophenyl)-2-methoxypropyl)pyridine-3-sulfonamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom . It also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and a methoxypropyl group, which is a propyl group (a chain of 3 carbon atoms) with a methoxy group (an oxygen atom and a methyl group) attached.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be formed using a method similar to the Chichibabin pyridine synthesis. The sulfonamide group could be introduced by reacting the pyridine with a sulfonyl chloride . The fluorophenyl and methoxypropyl groups could be added through various methods of functional group interconversion and carbon-carbon bond formation.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring, being aromatic, would contribute to the compound’s stability and possibly its reactivity. The sulfonamide group could form hydrogen bonds with other molecules, influencing its physical properties and reactivity . The fluorophenyl group would likely influence the compound’s electronic properties, as fluorine is highly electronegative. The methoxypropyl group could influence the compound’s solubility and possibly its reactivity.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The pyridine ring could potentially undergo electrophilic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions . The fluorophenyl group might undergo nucleophilic aromatic substitution reactions, and the methoxypropyl group could potentially be converted into other functional groups.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonamide group and the polarizable pyridine ring could make the compound soluble in polar solvents . The compound’s boiling point, melting point, and density would depend on its molecular weight and the strength of the intermolecular forces.科学的研究の応用
Herbicidal Activity
Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share structural motifs with N-(2-(2-fluorophenyl)-2-methoxypropyl)pyridine-3-sulfonamide, has shown these compounds possess significant herbicidal activity. Such compounds, including N-(2-fluoro-4-methyl-3-pyridinyl)-8-ethoxy-6-chloro[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, demonstrate broad-spectrum vegetation control at low application rates, suggesting potential applications in agricultural weed management (Moran, 2003).
Anticancer and Antimicrobial Agents
Some novel sulfonamides with pyridine scaffolds have been synthesized and evaluated for their antitumor and antimicrobial activities. These studies demonstrate the potential of sulfonamide compounds in developing new therapeutic agents. Compounds such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown remarkable anticancer effects with reduced toxicity, highlighting the role of sulfonamide derivatives in cancer treatment and potentially as antimicrobial agents (Wang et al., 2015).
High-Temperature Fuel Cells
Novel poly(aryl ether sulfone) copolymers containing pyridine and sulfonamide groups have been developed for application in high-temperature fuel cells. These materials exhibit excellent film-forming properties, mechanical integrity, and high modulus up to 250°C, along with high glass transition temperatures and thermal stability up to 400°C. Their high oxidative stability and acid doping ability, enabling proton conductivity, make them suitable for polymer electrolyte membrane fuel cell (PEMFC) applications, indicating a potential use for sulfonamide-containing compounds in renewable energy technologies (Pefkianakis et al., 2005).
Environmental and Biological Sensing
The design of reaction-based fluorescent probes for the selective detection of thiophenols over aliphatic thiols using sulfonamide compounds underscores the importance of such chemicals in the fields of chemical, biological, and environmental sciences. These probes can distinguish toxic benzenethiols from biologically active aliphatic thiols, demonstrating the potential of sulfonamide derivatives in environmental monitoring and biological applications (Wang et al., 2012).
将来の方向性
The future research directions for this compound could include studying its synthesis, its reactivity, and its potential applications. For example, it could be tested for antibacterial activity, given the known activity of other sulfonamide compounds . It could also be used as a starting point for the synthesis of other complex organic molecules.
特性
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c1-15(21-2,13-7-3-4-8-14(13)16)11-18-22(19,20)12-6-5-9-17-10-12/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJVEIUEFGXCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=CC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)

![3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2897611.png)




![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2897617.png)
![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)
![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2897622.png)
![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)

